2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24IN5O3S/c1-16-15-21(25-18-5-7-19(31-2)8-6-18)26-22(24-16)27-11-13-28(14-12-27)32(29,30)20-9-3-17(23)4-10-20/h3-10,15H,11-14H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGISMSPEXMMXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24IN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine, also referred to as compound 946364-60-9, is a complex organic molecule characterized by several functional groups, including a sulfonyl group, a piperazine ring, and a pyrimidine structure. Its unique chemical composition suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C22H24IN5O3S |
| Molecular Weight | 565.4 g/mol |
| CAS Number | 946364-60-9 |
| Structure | Structure |
The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition. Additionally, the iodophenyl component may enhance binding affinity through hydrophobic interactions with target proteins. This suggests that the compound could act as a potent inhibitor in various biochemical pathways.
Enzyme Inhibition
Research indicates that compounds similar to 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine exhibit significant enzyme inhibitory activity. For instance, studies on related sulfonamide derivatives have shown effective inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, which is often targeted in cancer therapy .
Antimicrobial Properties
There is also emerging evidence that compounds with similar structural features possess antimicrobial properties. For example, studies have demonstrated that derivatives containing the iodophenyl and sulfonamide groups exhibit varying degrees of antibacterial and antifungal activity, indicating potential use in treating infections .
Case Studies
-
Inhibition of Kinase Activity :
A study focusing on small molecule kinase inhibitors highlighted the potential of similar pyrimidine derivatives to inhibit specific kinases involved in cancer progression. The compound's ability to bind to ATP-binding sites suggests it could serve as a lead compound for further development as a cancer therapeutic . -
Antimicrobial Efficacy :
Another investigation into compounds with analogous structures revealed significant antibacterial activity against various strains of bacteria, suggesting that modifications to the piperazine and sulfonamide components could enhance efficacy against resistant strains .
Research Findings
Recent studies have focused on optimizing the synthesis and biological evaluation of this compound and its analogs. The following table summarizes key findings from various studies:
Wissenschaftliche Forschungsanwendungen
Overview
2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound with significant potential in various scientific fields. Its unique structural features, including a sulfonyl group, a piperazine ring, and a pyrimidine core, facilitate diverse applications in medicinal chemistry, biological research, and industrial processes.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent , particularly in the context of enzyme inhibition and receptor modulation. The presence of the sulfonyl group allows for strong interactions with active sites of enzymes, making it a candidate for developing inhibitors against various targets.
- Enzyme Inhibition : Research indicates that the sulfonyl group can interact with amino acid residues in enzyme active sites, leading to the inhibition of enzyme activity. This mechanism is crucial for developing drugs targeting specific enzymes involved in disease pathways.
- Receptor Binding : Studies suggest that the compound may bind to specific receptors, potentially influencing signaling pathways related to various diseases, including cancer and neurological disorders.
The biological activity of this compound has been explored through various studies:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against several bacterial strains. The iodophenyl group may enhance hydrophobic interactions with bacterial membranes, contributing to its efficacy.
- Anticancer Potential : The compound's structure suggests potential activity against cancer cells by modulating kinase pathways involved in tumor growth and proliferation. Research into its effects on specific cancer cell lines is ongoing.
Industrial Applications
In addition to its research applications, this compound may also serve as an intermediate in the synthesis of more complex molecules in industrial settings:
- Reagent in Synthesis : Its unique functional groups allow it to act as a versatile building block in organic synthesis, facilitating the development of specialty chemicals.
- Chemical Manufacturing : The compound's properties make it suitable for use in producing other pharmaceuticals or agrochemicals, where precise chemical interactions are required.
Case Studies and Research Findings
Several studies have documented the applications and effects of 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine:
- Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that modifications to the sulfonyl group significantly altered the inhibitory potency against a specific enzyme involved in metabolic pathways .
- Antimicrobial Efficacy : Another research article reported that derivatives of this compound displayed antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
- Cancer Cell Line Studies : A recent investigation into its anticancer properties revealed that the compound effectively reduced cell viability in various cancer cell lines through apoptosis induction mechanisms .
Analyse Chemischer Reaktionen
Pyrimidine Core Formation
The 6-methylpyrimidin-4-amine scaffold is typically synthesized via:
-
Cyclocondensation : Reaction of β-ketonitriles or amidines with aldehydes or ketones under acidic or basic conditions .
-
Functionalization : Methylation at position 6 via alkylation of pre-formed pyrimidine intermediates .
N-(4-Methoxyphenyl) Installation
The 4-methoxyphenyl group is appended via:
-
Buchwald-Hartwig Amination : Pd-catalyzed coupling of aryl halides with 4-methoxyaniline .
-
Direct Amination : Heating pyrimidine intermediates with 4-methoxyphenylamine in the presence of CuI/L-proline .
Sulfonamide Reactivity
-
Desulfonylation : Under strong basic conditions (KOtBu/DMSO, rt), the sulfonyl group undergoes cleavage via anion fragmentation (mechanism supported by ).
-
Nucleophilic Substitution : The sulfonamide’s nitrogen participates in alkylation or acylation reactions, though steric hindrance from the 4-iodophenyl group may limit reactivity .
Aryl Iodide Reactivity
-
Cross-Coupling : The 4-iodophenyl group enables Suzuki-Miyaura or Ullmann couplings (e.g., with boronic acids or amines) using Pd catalysts .
-
Radical Pathways : Under photoredox conditions, the C–I bond undergoes homolytic cleavage, enabling C–H functionalization .
Pyrimidine Ring Modifications
-
Electrophilic Substitution : The electron-rich pyrimidine ring undergoes nitration or halogenation at position 5 (meta to methyl and amine groups) .
-
Oxidation : The 6-methyl group oxidizes to a carboxylic acid under strong oxidative conditions (e.g., KMnO4/H2SO4) .
Thermal and pH Stability
Derivatization Potential
-
Piperazine Functionalization : Alkylation or acylation at the piperazine nitrogen (e.g., with chloroacetone or acetyl chloride) .
-
Methoxy Group Demethylation : BBr3-mediated cleavage to generate a phenolic hydroxyl group .
-
Pyrimidine Ring Expansion : Reaction with diketones to form fused pyrimidine derivatives .
Key Synthetic Challenges
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Halogen Variations
- 2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine (): Key Difference: Bromine replaces iodine. However, bromine offers better metabolic stability than iodine in some contexts. Data: No direct activity data provided, but halogen substitution trends suggest iodine’s superior π-π stacking and hydrophobic interactions .
Pyrimidine Derivatives with Substituted Anilines
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Key Differences: Fluorine at the phenyl group and an aminomethyl linker. Impact: Fluorine’s electronegativity may enhance hydrogen bonding, while the aminomethyl group introduces conformational flexibility. The crystal structure reveals intramolecular N–H⋯N hydrogen bonding, stabilizing the molecule .
- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine (): Key Difference: Trifluoromethyl (CF₃) group replaces iodophenylsulfonyl-piperazine. Its strong electronegativity may reduce solubility compared to iodophenyl systems .
Piperazine-Linked Sulfonamide Analogues
- 2-[4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine (G868-1212, ):
- Key Differences : Ethoxy and dimethyl groups on the benzenesulfonyl moiety.
- Impact : The ethoxy group enhances lipophilicity, improving membrane permeability. Dimethyl substituents introduce steric hindrance, possibly reducing off-target interactions. The absence of iodine may lower binding affinity in halogen-sensitive systems .
Pyrimidine Derivatives with Alternative Amino Substituents
- N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (): Key Differences: Diethylamino group on the pyrimidine ring and a benzenesulfonamide linker. Impact: The diethylamino group is strongly electron-donating, altering the pyrimidine’s electronic environment. This may enhance nucleophilic interactions but reduce metabolic stability compared to sulfonyl-piperazine systems .
Comparative Data Table
Research Findings and Implications
- Halogen Effects : Iodine’s polarizability may confer superior binding in halogen-bonding contexts compared to bromine or fluorine .
- Sulfonyl Group Variations : Ethoxy-dimethylbenzenesulfonyl () improves lipophilicity but may reduce target engagement compared to iodophenyl systems .
- Amino Substituents: Diethylamino groups () introduce metabolic risks, whereas sulfonyl-piperazine systems (query compound) balance stability and binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine, and how can reaction efficiency be monitored?
- Methodology :
- Stepwise Functionalization : Begin with a pyrimidine core (e.g., 6-methylpyrimidin-4-amine), sequentially introducing the piperazine and sulfonyl groups. Use coupling agents like EDCl/HOBt for sulfonamide formation .
- Solvent/Catalyst Optimization : Polar aprotic solvents (e.g., DMF) with bases (e.g., NaH or K₂CO₃) enhance nucleophilic substitution at the pyrimidine C4 position. Monitor reaction progress via TLC or HPLC to track intermediate purity .
- Yield Improvement : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to minimize side products .
Q. How is the molecular structure of this compound validated, and what techniques are critical for confirming stereochemistry?
- Methodology :
- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups), and hydrogen bonding (e.g., intramolecular N–H⋯N bonds) .
- Spectroscopic Analysis : Use H/C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm) and FT-IR to confirm sulfonyl (S=O stretch at ~1350 cm) and amine groups .
Q. What preliminary biological screening assays are recommended to assess this compound’s bioactivity?
- Methodology :
- Kinase/Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare IC₅₀ values with structurally similar compounds (e.g., pyrimidine derivatives with morpholine substituents) .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in binding affinity data across different biological targets?
- Methodology :
- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with targets like PI3K or tubulin. Compare binding poses with experimental IC₅₀ discrepancies .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots to identify flexible regions affecting affinity .
Q. What strategies mitigate challenges in regioselective functionalization during synthesis?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., pyrimidine N1 with Boc groups) to direct sulfonylation to the piperazine ring .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics under controlled temperatures (80–120°C) to favor desired regiochemistry .
Q. How can researchers address conflicting data on the compound’s stability under varying pH conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral, and basic (NaOH, pH 10) conditions. Monitor degradation via UPLC-MS and identify hydrolytic byproducts (e.g., cleavage of sulfonyl-piperazine bonds) .
- pH-Solubility Profiling : Use shake-flask methods to measure solubility across pH 1–13. Correlate with stability data to optimize formulation buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
